molecular formula C21H21N3O3 B5689554 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide

Cat. No. B5689554
M. Wt: 363.4 g/mol
InChI Key: KJEQEYDYPCVWEI-UHFFFAOYSA-N
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Description

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide is a chemical compound with potential therapeutic applications. The compound has been studied extensively in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.

Mechanism of Action

The mechanism of action of N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide involves the inhibition of certain enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects in scientific research. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under a variety of conditions. The compound has also been shown to have low toxicity in animal studies. However, the compound's solubility in water is limited, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide. One area of future research could involve the development of more efficient synthesis methods for the compound. Another area of future research could involve the exploration of the compound's potential applications in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to explore the compound's potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease.

Synthesis Methods

The synthesis of N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide involves a multi-step process. The first step involves the synthesis of 7-methoxy-3,4-dihydrocoumarin, which is then converted to 7-methoxy-3,4-dihydro-2H-chromen-3-ol. The second step involves the synthesis of 3-(1H-pyrazol-1-yl)benzoic acid, which is then coupled with the 7-methoxy-3,4-dihydro-2H-chromen-3-ol to form N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide.

Scientific Research Applications

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide has been studied for its potential therapeutic applications in scientific research. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Studies have also suggested that the compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-19-7-6-16-10-15(14-27-20(16)12-19)13-22-21(25)17-4-2-5-18(11-17)24-9-3-8-23-24/h2-9,11-12,15H,10,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEQEYDYPCVWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide

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